molecular formula C7H9FN2O5S2 B2708615 2-Amino-1-fluorosulfonyloxy-4-(methylsulfamoyl)benzene CAS No. 2411276-65-6

2-Amino-1-fluorosulfonyloxy-4-(methylsulfamoyl)benzene

Cat. No.: B2708615
CAS No.: 2411276-65-6
M. Wt: 284.28
InChI Key: YIOXZQPXRKWWTM-UHFFFAOYSA-N
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Description

2-Amino-1-fluorosulfonyloxy-4-(methylsulfamoyl)benzene is an organic compound characterized by the presence of amino, fluorosulfonyloxy, and methylsulfamoyl functional groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-1-fluorosulfonyloxy-4-(methylsulfamoyl)benzene typically involves multi-step organic reactions. One common method includes the nitration of a precursor benzene compound, followed by reduction to introduce the amino group. Subsequent sulfonation and fluorination steps introduce the fluorosulfonyloxy group, while the methylsulfamoyl group is added through sulfonamide formation reactions.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressures to facilitate the desired chemical transformations efficiently.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-1-fluorosulfonyloxy-4-(methylsulfamoyl)benzene undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The fluorosulfonyloxy group can be reduced under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl and amino positions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products: The major products formed from these reactions include various substituted benzene derivatives, depending on the specific reagents and conditions employed .

Scientific Research Applications

2-Amino-1-fluorosulfonyloxy-4-(methylsulfamoyl)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-1-fluorosulfonyloxy-4-(methylsulfamoyl)benzene involves its interaction with specific molecular targets. The amino and sulfonyl groups can form hydrogen bonds and electrostatic interactions with biological molecules, influencing various biochemical pathways. The fluorosulfonyloxy group may enhance the compound’s reactivity and binding affinity to target proteins .

Comparison with Similar Compounds

  • 2-Amino-1-fluorosulfonyloxy-4-(methylsulfonyl)benzene
  • 2-Amino-1-chlorosulfonyloxy-4-(methylsulfamoyl)benzene
  • 2-Amino-1-fluorosulfonyloxy-4-(ethylsulfamoyl)benzene

Uniqueness: 2-Amino-1-fluorosulfonyloxy-4-(methylsulfamoyl)benzene is unique due to the specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activity. The presence of the fluorosulfonyloxy group, in particular, differentiates it from other similar compounds, potentially enhancing its stability and reactivity.

Properties

IUPAC Name

2-amino-1-fluorosulfonyloxy-4-(methylsulfamoyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9FN2O5S2/c1-10-16(11,12)5-2-3-7(6(9)4-5)15-17(8,13)14/h2-4,10H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIOXZQPXRKWWTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=CC(=C(C=C1)OS(=O)(=O)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9FN2O5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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